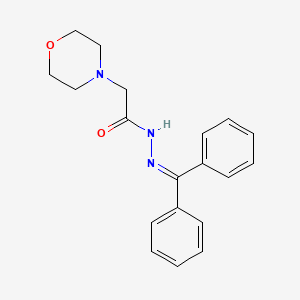
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate, also known as ethyl 5-chloro-2-(prop-2-ynylamino)-1,3-dihydroindene-2-carboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as indenes and is commonly used as a starting material in the synthesis of various compounds. The purpose of
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has not been extensively studied. However, it is known to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate have not been extensively studied. However, it is known to have some cytotoxic effects on cancer cells, which may be related to its ability to inhibit protein kinases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate is its versatility as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize and has been well-established in the literature. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to optimize the synthesis of this compound and to develop new modifications that may improve its properties and expand its applications in scientific research.
Synthesis Methods
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 5-chloro-1,3-dihydroindene-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with this compound chloroformate to yield this compound 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate. The synthesis of this compound has been well-established in the literature, and several modifications have been reported to improve the yield and purity of the final product.
Scientific Research Applications
Ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used in various scientific research studies. It is commonly used as a starting material in the synthesis of various compounds, including biologically active molecules such as inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, this compound 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate has been used as a fluorescent probe for the detection of metal ions in biological samples.
Properties
IUPAC Name |
ethyl 5-chloro-2-(prop-2-ynoylamino)-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-13(18)17-15(14(19)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h1,5-7H,4,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCDWIYJVXPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)
![5-({4-[(2-fluorobenzoyl)amino]phenoxy}methyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide](/img/structure/B2839261.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)
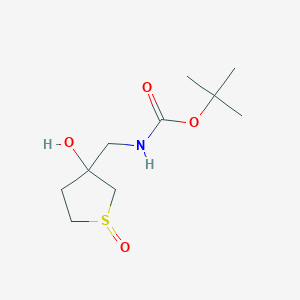
![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)
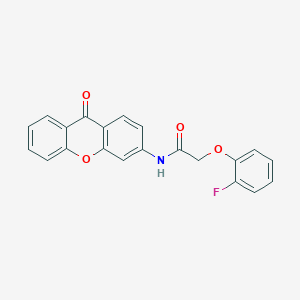
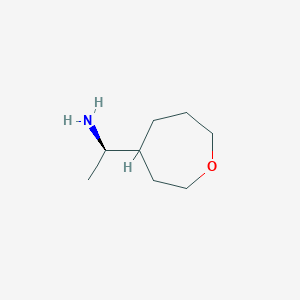
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)
![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

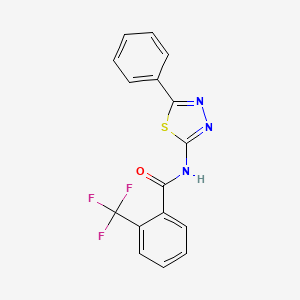
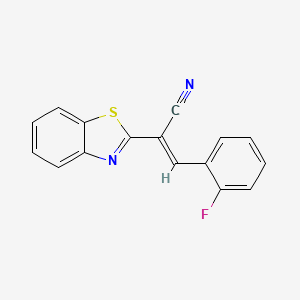
![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)
